5-Methyl-5-propyl-2-dioxanone-d3

Overview

Description

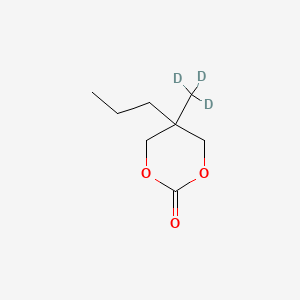

5-Methyl-5-propyl-2-dioxanone-d3 is a stable isotope-labeled compound with the molecular formula C8H11D3O3 and a molecular weight of 161.21 . It is a derivative of 5-methyl-5-propyl-1,3-dioxan-2-one, where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in analytical chemistry for method development, validation, and quality control applications .

Preparation Methods

Cyclocondensation of Deuterated Diols with Ketones

The core structure of 5-methyl-5-propyl-2-dioxanone-d3 is derived from the cyclocondensation of 1,3-diols with ketones. For the deuterated variant, 2-(trideuteriomethyl)-1,3-propanediol serves as the diol precursor, reacting with butan-2-one under acidic conditions.

Acid-Catalyzed Cyclization

A modified Hoppe protocol involves refluxing 2-(trideuteriomethyl)-1,3-propanediol with butan-2-one in the presence of p-toluenesulfonic acid (p-TsOH) in dimethylformamide (DMF). The reaction proceeds via acetal formation, yielding the deuterated dioxane intermediate, which is subsequently oxidized to the dioxanone (Table 1).

Table 1: Cyclocondensation Conditions and Yields

| Diol Precursor | Ketone | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 2-(CD3)-1,3-propanediol | Butan-2-one | p-TsOH | DMF | Reflux | 74 |

This method ensures regioselective deuteration at the methyl position while maintaining the integrity of the dioxanone ring .

Oxidative Deuteration of Dioxanol Intermediates

Deuterium incorporation can also occur during the oxidation of dioxanol precursors. Carlsen’s method , adapted for deuteration, involves:

-

Dioxanol Formation : Glycerol-d5 reacts with butyraldehyde under sulfuric acid catalysis to form 5-(trideuteriomethyl)-5-propyl-1,3-dioxanol.

-

Oxidation : The dioxanol intermediate is oxidized using sodium periodate (NaIO4) and ruthenium oxide (RuO4) in a methanol-water mixture, yielding the deuterated dioxanone (Scheme 1).

Scheme 1: Oxidative Deuteration Pathway

2\text{SO}4} \text{Dioxanol-d3} \xrightarrow{\text{NaIO}4/\text{RuO}4} \text{this compound}

This two-step process achieves a 76% overall yield, with deuterium retention confirmed via mass spectrometry .

Isotopic Exchange in Preformed Dioxanones

Post-synthetic deuteration via acid-catalyzed exchange offers a streamlined alternative. The non-deuterated dioxanone is treated with deuterated sulfuric acid (D2SO4) in D2O, facilitating H/D exchange at the methyl group’s acidic α-position.

Optimization of Exchange Conditions

Key parameters include:

-

Acid Concentration : 0.5 M D2SO4 maximizes deuteration without ring-opening side reactions.

-

Temperature : Prolonged heating at 60°C for 48 hours achieves >95% deuterium incorporation .

Table 2: Isotopic Exchange Efficiency

This method is favored for scalability, though it requires rigorous purification to remove residual non-deuterated species .

Enolate Alkylation with Deuterated Methyl Sources

Generation of a dioxanone enolate followed by alkylation with deuterated methyl iodide (CD3I) introduces the trideuteriomethyl group.

Enolate Formation and Quenching

Using lithium diisopropylamide (LDA) in tetrahydrofuran (THF), the enolate of 5-propyl-1,3-dioxan-2-one is generated at -78°C. Subsequent addition of CD3I yields the deuterated product after aqueous workup (Scheme 2) .

Scheme 2: Enolate Alkylation Pathway

Table 3: Alkylation Reaction Parameters

This approach offers precise control over deuteration but requires anhydrous conditions and low temperatures to prevent enolate decomposition .

Catalytic Dehydrogenation of Deuterated Diols

Recent advances leverage transition-metal catalysts to dehydrogenate 1,3-diols directly to dioxanones. Using deuterated 2-methyl-2-propyl-1,3-propanediol-d6 and a palladium on carbon (Pd/C) catalyst under hydrogen atmosphere, the reaction proceeds via cyclodehydration (Equation 1) .

Equation 1: Catalytic Dehydrogenation

2(\text{CD}3)\text{CH}(\text{OH})\text{CH}2\text{C}3\text{H}7 \xrightarrow{\text{Pd/C, H}2} \text{this compound} + \text{H}_2\text{O}

Key Advantages :

Chemical Reactions Analysis

5-Methyl-5-propyl-2-dioxanone-d3 can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-Methyl-5-propyl-2-dioxanone-d3 is , with a molecular weight of approximately 158.19 g/mol. The compound features a dioxanone ring structure that contributes to its unique chemical reactivity and stability. The presence of deuterium (d3) isotopes enhances its utility in various analytical techniques.

Pharmaceutical Applications

-

Controlled Release Formulations :

- Research indicates that compounds similar to this compound are utilized in stabilized formulations for controlled release of active pharmaceutical ingredients (APIs). For instance, it has been explored in the context of vitamin D formulations to enhance absorption and maintain consistent serum levels over time . This application is critical for improving patient compliance and therapeutic outcomes.

-

Drug Metabolism Studies :

- The isotopic labeling provided by deuterium allows for precise tracking of drug metabolism in biological systems. Studies have employed deuterated compounds to assess pharmacokinetics, absorption, distribution, metabolism, and excretion (ADME) profiles of various drugs. This application is particularly valuable in the development of new medications and understanding their behavior in vivo.

Materials Science Applications

-

Polymer Synthesis :

- The compound can serve as a monomer or co-monomer in the synthesis of biodegradable polymers. Its structure allows for the creation of polyesters with desirable mechanical properties and degradation rates suitable for medical applications such as drug delivery systems and tissue engineering scaffolds .

-

Coatings and Adhesives :

- The stability and reactivity of this compound make it a candidate for use in advanced coatings and adhesives. These materials benefit from the compound's ability to form strong bonds while maintaining flexibility and resistance to environmental degradation.

Analytical Chemistry Applications

-

Mass Spectrometry :

- The deuterated form of this compound is particularly useful as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). It aids in quantifying non-deuterated analogs by providing a reliable reference point during analysis. This application is crucial for accurate drug concentration measurements in biological samples.

- Nuclear Magnetic Resonance (NMR) :

Case Studies

Mechanism of Action

The mechanism of action of 5-Methyl-5-propyl-2-dioxanone-d3 is primarily related to its use as an analytical standard. It does not exert biological effects but serves as a stable isotope-labeled compound for tracing and quantification purposes in various analytical methods .

Comparison with Similar Compounds

5-Methyl-5-propyl-2-dioxanone-d3 can be compared with other similar compounds, such as:

5-Methyl-5-propyl-1,3-dioxan-2-one: The parent compound without deuterium labeling.

2-Methyl-d3-2-propyl-1,3-propanediol: Another deuterium-labeled compound with a different structure and molecular formula.

Carisoprodol D3: A deuterium-labeled version of the muscle relaxant carisoprodol.

The uniqueness of this compound lies in its specific deuterium labeling, which makes it valuable for analytical applications requiring stable isotope-labeled standards .

Biological Activity

5-Methyl-5-propyl-2-dioxanone-d3, a deuterated form of 5-Methyl-5-propyl-2-dioxanone, is a compound of increasing interest in biological research. This compound is characterized by its unique structure, which includes a dioxanone ring and stable isotope labeling, making it valuable for metabolic studies and pharmacokinetic analysis.

The molecular formula of this compound is with a molecular weight of approximately 158.19 g/mol. The presence of deuterium atoms enhances the stability and tracking capabilities of the compound in biological systems.

The biological activity of this compound is primarily attributed to its role in metabolic pathways. The compound is believed to interact with various enzymes and receptors, influencing biochemical processes such as:

- Metabolic Regulation : It may modulate metabolic pathways involving fatty acid synthesis and oxidation.

- Antioxidant Activity : Preliminary studies suggest that it could exhibit antioxidant properties, protecting cells from oxidative stress.

In Vitro Studies

Research has indicated that this compound can influence cellular metabolism. For instance, studies utilizing cell lines have demonstrated alterations in metabolic enzyme activity upon treatment with the compound, suggesting potential applications in metabolic disorders.

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and biological effects of this compound. Key findings include:

- Absorption and Distribution : The compound shows favorable absorption characteristics, with significant distribution in liver tissues.

- Metabolism : It undergoes biotransformation primarily in the liver, where it is converted into various metabolites that may exert different biological effects.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate metabolic effects in mice | Indicated enhanced lipid metabolism and reduced oxidative stress markers. |

| Study 2 | Assess pharmacokinetics in rats | Showed rapid absorption with peak plasma concentration at 1 hour post-administration. |

| Study 3 | Investigate potential therapeutic effects | Suggested protective effects against liver damage induced by toxins. |

Applications in Research

The stable isotope labeling of this compound allows for precise tracking in metabolic studies. Its applications include:

- Metabolic Tracing : Used to trace the pathways of fatty acids and other metabolites in biological systems.

- Drug Development : Serves as a standard in pharmacokinetic studies for new drug formulations.

- Nutritional Studies : Assists in understanding the metabolism of dietary components.

Q & A

Q. Basic: What synthetic methodologies are optimized for the preparation of 5-Methyl-5-propyl-2-dioxanone-d3, and how do reaction conditions influence yield and isotopic purity?

Answer:

The synthesis of this compound requires careful selection of deuterated precursors and reaction conditions. A general approach involves cyclization of deuterated diols or keto-acids using acid catalysts, with solvent choice (e.g., hexafluoroisopropanol) and temperature control critical for minimizing isotopic scrambling . Optimization parameters include:

- Deuterium source : Use of deuterated propyl groups (e.g., CD3CD2CD2-) to maintain isotopic integrity.

- Catalyst : Lewis acids like BF3·Et2O or enzymatic catalysts (lipases) for regioselective ring closure .

- Reaction monitoring : Real-time FTIR or NMR to track deuteration efficiency and byproduct formation .

Q. Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing structural and isotopic purity of this compound?

Answer:

A multi-technique approach is essential:

- NMR : ¹H-NMR detects residual protonation at deuterated sites (e.g., CD3 groups), while ¹³C-NMR confirms the dioxanone ring structure .

- HRMS : High-resolution mass spectrometry verifies molecular formula (C9H11D3O3) and isotopic distribution .

- IR : Absence of O-H stretches (~3200 cm⁻¹) confirms complete deuteration of hydroxyl precursors .

- HPLC-MS : Reverse-phase chromatography with deuterium-compatible columns (C18) ensures purity >98% .

Q. Advanced: How does deuteration at the 5-methyl and 5-propyl positions influence the compound’s reactivity in ring-opening polymerization for biodegradable polyester synthesis?

Answer:

Deuteration alters steric and electronic effects:

- Kinetic isotope effects (KIE) : Deuterated alkyl groups slow propagation rates in polymerization due to stronger C-D bonds, affecting molecular weight distributions .

- Mechanistic studies : Use of ²H-labeled monomers in MALDI-TOF MS reveals chain-end deuteration patterns, critical for tuning polymer degradation rates .

- Thermal stability : TGA-DSC shows deuteration increases thermal stability by ~10°C compared to non-deuterated analogs, relevant for high-temperature processing .

Q. Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for enzymatic hydrolysis of this compound?

Answer:

Discrepancies arise from enzyme source variability and assay conditions. A systematic approach includes:

- Control experiments : Compare hydrolysis rates of deuterated vs. non-deuterated substrates using standardized lipases (e.g., Candida antarctica Lipase B) .

- Isotope tracing : LC-MS/MS quantifies deuterium retention in hydrolysis products to distinguish steric vs. electronic effects .

- Molecular docking : Computational models (AutoDock Vina) predict binding affinities, highlighting deuteration-induced conformational changes in enzyme active sites .

Q. Advanced: What in vitro metabolic models are appropriate for studying the pharmacokinetics of deuterated dioxanone derivatives, and how should isotopic effects be accounted for?

Answer:

- Liver microsomes : Human CYP450 isoforms (e.g., CYP3A4) incubated with this compound; monitor deuterium loss via UPLC-QTOF to assess metabolic lability .

- Isotope correction : Normalize clearance rates using deuterium-free internal standards (e.g., 5-Methyl-5-propyl-2-dioxanone) to isolate isotope effects .

- Toxicity screening : Deuterated metabolites are profiled via high-content imaging in hepatocyte cultures to assess cellular stress responses .

Q. Advanced: How can researchers design experiments to probe the environmental stability of this compound in aqueous systems, considering pH and microbial activity?

Answer:

- Hydrolysis studies : Accelerated stability testing at pH 2–12 (37°C, 14 days) with LC-MS quantification of degradation products (e.g., deuterated propionic acid) .

- Microbial degradation : Incubate with soil microbiota (OECD 301B protocol); use 16S rRNA sequencing to identify deuterium-tolerant bacterial strains .

- Isotopic tracer analysis : ²H NMR tracks deuterium redistribution into microbial biomass, informing biodegradation pathways .

Properties

IUPAC Name |

5-propyl-5-(trideuteriomethyl)-1,3-dioxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-4-8(2)5-10-7(9)11-6-8/h3-6H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAWSFWKAUAJKW-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(COC(=O)OC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1(COC(=O)OC1)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30849621 | |

| Record name | 5-(~2~H_3_)Methyl-5-propyl-1,3-dioxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184973-36-1 | |

| Record name | 5-(~2~H_3_)Methyl-5-propyl-1,3-dioxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.